3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

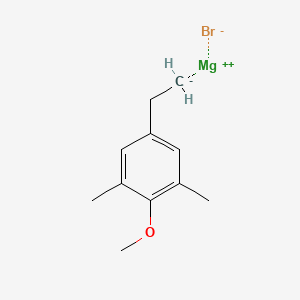

“3,5-Dimethyl-4-methoxyphenethylmagnesium bromide, 0.5M in tetrahydrofuran” is a Grignard reagent . It has a linear formula of (CH3)2C6H2OCH3MgBr . The molecular weight is 239.39 . It’s a yellow to brown liquid .

Molecular Structure Analysis

The InChI key for this compound is KIYSUNNVTFBQIT-UHFFFAOYSA-M . The SMILES string representation is COc1c©cc([Mg]Br)cc1C .Chemical Reactions Analysis

This compound is suitable for Grignard reactions . Grignard reactions are a class of organometallic chemical reactions where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in THF . It has a boiling point of 65 °C (lit.) and a density of 0.949 g/mL at 25 °C (lit.) . It’s stored at a temperature of 2-8°C . It’s soluble in water, but reacts violently with it .Scientific Research Applications

Synthesis of Complex Organic Molecules

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide is a key reagent in the synthesis of complex organic molecules. For example, it has been used in the preparation of dihydroxy-9,9′-spirobifluorenes, which are important intermediates for materials science and pharmaceutical chemistry. The reagent facilitates the introduction of methoxyphenyl groups into target molecules, showcasing its utility in constructing spirobifluorene skeletons with significant chirality and complexity (Cheng et al., 2006).

Catalysis and Material Science

In the realm of catalysis and material science, this Grignard reagent has been leveraged for the synthesis of nickel(II) and cobalt(II) complexes with potential applications in catalysis and as precursors for material synthesis. The ability to introduce methoxyphenyl groups through reactions with metal salts highlights its versatility in organometallic chemistry and the development of new catalytic systems (SAĞLAM SAĞLAM et al., 2010).

Photodynamic Therapy

The compound has found use in the synthesis of photosensitizers for photodynamic therapy, a minimally invasive therapeutic procedure that targets cancer cells. By facilitating the synthesis of zinc phthalocyanine derivatives with high singlet oxygen quantum yields, researchers have developed potential candidates for Type II photosensitizers used in cancer treatment. The remarkable photophysical properties of these synthesized compounds underline the importance of 3,5-Dimethyl-4-methoxyphenethylmagnesium bromide in advancing photodynamic therapy (Pişkin et al., 2020).

Advanced Organic Synthesis Techniques

Additionally, this reagent is instrumental in advanced organic synthesis techniques, such as the Suzuki cross-coupling reaction. It has been used to prepare bis(3,5-dimethylphenyl)borinic acid, which is then engaged in Suzuki cross-coupling to efficiently transfer aryl groups to vinyl triflates. This showcases the compound's utility in facilitating cross-coupling reactions, a cornerstone method in the construction of complex organic molecules, including pharmaceuticals and agrochemicals (Winkle and Schaab, 2001).

Safety and Hazards

properties

IUPAC Name |

magnesium;5-ethyl-2-methoxy-1,3-dimethylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O.BrH.Mg/c1-5-10-6-8(2)11(12-4)9(3)7-10;;/h6-7H,1,5H2,2-4H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTOMCJCAPPYIH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-4-methoxyphenethylmagnesium bromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.